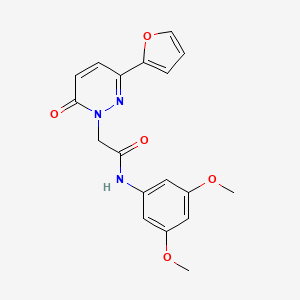

N-(3,5-dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(3,5-dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic small molecule featuring a pyridazinone core substituted with a furan-2-yl group at the 3-position and an acetamide linker connecting to a 3,5-dimethoxyphenyl moiety. The furan substituent introduces electron-rich aromaticity, which may influence binding interactions in biological targets.

Properties

Molecular Formula |

C18H17N3O5 |

|---|---|

Molecular Weight |

355.3 g/mol |

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |

InChI |

InChI=1S/C18H17N3O5/c1-24-13-8-12(9-14(10-13)25-2)19-17(22)11-21-18(23)6-5-15(20-21)16-4-3-7-26-16/h3-10H,11H2,1-2H3,(H,19,22) |

InChI Key |

MWGXHYAZHMTXRN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid or ester is coupled with a halogenated pyridazinone derivative in the presence of a palladium catalyst.

Attachment of the Dimethoxyphenyl Group: The final step involves the acylation of the pyridazinone-furan intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinones.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazinone could produce dihydropyridazinones.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3,5-dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide exhibit promising anticancer properties. For instance, derivatives containing furan and pyridazine moieties have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A notable study demonstrated that such compounds could activate cellular pathways leading to increased expression of protective proteins like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is crucial in cellular defense against oxidative stress and carcinogenesis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. In a comparative study, certain derivatives were found to possess high selectivity for COX-2 inhibition, demonstrating analgesic and anti-inflammatory activities comparable to standard drugs like diclofenac .

Neuroprotective Properties

There is growing evidence suggesting that compounds with similar structures may offer neuroprotective benefits. They have been shown to protect against oxidative stress-induced neuronal damage in vitro, indicating potential applications in treating neurodegenerative diseases .

Case Studies

Mechanism of Action

The mechanism by which N-(3,5-dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related analogs from the evidence, emphasizing key differences in substituents, pharmacological targets, and physicochemical properties:

Key Findings:

Structural Variations Impact Pharmacokinetics: The absence of halogens (e.g., chlorine in ) or sulfonamide groups (e.g., ) in the target compound may reduce its solubility but improve metabolic stability compared to analogs like the PRMT5 inhibitor .

Biological Target Specificity: Pyridazinone derivatives (e.g., ) often target kinases or epigenetic regulators, while benzothiazole-containing analogs (e.g., ) are explored in oncology for their kinase inhibition. The furan substituent in the target compound may confer unique binding interactions, though empirical data are needed.

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods in , involving coupling of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetic acid with 3,5-dimethoxyaniline. Yields (~79% in ) and purity depend on reaction conditions (e.g., THF, TEA).

Physicochemical Properties :

- The furan ring may increase metabolic liability compared to stable trifluoromethyl groups in , but the 3,5-dimethoxy substitution balances lipophilicity (predicted LogP ~2.5–3.0) better than polar sulfonamides (e.g., ).

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C22H23N3O5S

- Molecular Weight : 441.5 g/mol

- IUPAC Name : N-(3,5-dimethoxyphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide

The biological activity of this compound primarily revolves around its interaction with various molecular targets, including enzymes and receptors involved in key physiological processes.

- Serine Protease Inhibition : The compound has been identified as a potential inhibitor of serine proteases, particularly kallikrein, which plays a significant role in inflammatory responses and blood pressure regulation. Inhibitors of these enzymes can be pivotal in treating conditions like hypertension and edema .

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could help mitigate oxidative stress-related damage in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress is a contributing factor.

Biological Activity Studies

Research on the biological activity of this compound has yielded promising results:

Case Studies and Findings

- Antimicrobial Activity : In vitro studies have shown that derivatives of this compound possess significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes .

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents. The compounds were found to induce apoptosis in cancer cells through mitochondrial pathways .

- Anti-inflammatory Effects : The compound's ability to inhibit inflammatory mediators has been documented, indicating its potential utility in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Q. Advanced Research Focus

- Overlapping NMR Signals : Use 2D NMR (e.g., COSY, HSQC) to resolve aromatic proton assignments .

- Ambiguous IR Peaks : Compare with computational spectra (DFT) to distinguish C=O (amide vs. pyridazinone) .

- Mass Spectrometry Discrepancies : High-resolution MS (HRMS) resolves isotopic patterns (e.g., Cl/Br splits) .

What computational methods aid in predicting biological activity or binding mechanisms?

Q. Advanced Research Focus

- Molecular Docking : Assess interactions with targets (e.g., antimicrobial enzymes) using AutoDock Vina .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity .

- DFT Studies : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

How can analogues be designed to enhance antimicrobial or antiproliferative activity?

Q. Structure-Activity Relationship (SAR) Focus

- Heterocycle Substitution : Replace the furan-2-yl group with thiophene or pyrimidine to modulate lipophilicity .

- Piperazine Modifications : Introduce electron-deficient aryl groups (e.g., 4-fluorophenyl) to improve target affinity .

- Side Chain Engineering : Extend the acetamide linker to enhance membrane permeability .

What analytical methods ensure purity and stability of the compound under storage?

Q. Advanced Research Focus

- HPLC-PDA : Monitor degradation products using C18 columns and MeOH/HO gradients .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .

- Accelerated Stability Studies : Store at 4°C in desiccators to prevent hydrolysis of the pyridazinone ring .

How are biological screening assays designed for this compound?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.